5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline
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Overview
Description
5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline are DHFR (Dihydrofolate Reductase) and Enoyl ACP Reductase enzymes . These enzymes play a crucial role in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .
Mode of Action
The compound interacts with its targets by binding to the active sites of DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the function of these enzymes, leading to a disruption in the synthesis of nucleotides and fatty acids .
Biochemical Pathways
The inhibition of DHFR and Enoyl ACP Reductase enzymes affects the nucleotide synthesis and fatty acid synthesis pathways . The downstream effects include a decrease in cell growth and replication, as these processes require nucleotides and fatty acids .
Result of Action
The compound’s action results in the suppression of cell growth and an increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline typically involves the condensation of 2,5-dimethylpyrrole with an appropriate aniline derivative. One common method includes the use of 2,5-dimethylpyrrole and 2-methylaniline under acidic conditions to facilitate the formation of the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to enhance monoclonal antibody production.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Exhibits antibacterial and antitubercular activities.
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylaniline is unique due to its specific substitution pattern on the pyrrole ring and the presence of an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMCDTHUOFTHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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